molecular formula C14H18N4O2S B6616344 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 337487-81-7

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B6616344
CAS No.: 337487-81-7
M. Wt: 306.39 g/mol
InChI Key: ZIBDJMMHSBOWNC-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is an organosulfur compound characterized by a triazole ring and a sulfanylacetic acid group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Route 1: The synthesis begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group through nucleophilic substitution. Reaction conditions generally require a polar solvent like dimethyl sulfoxide (DMSO) and a base such as sodium hydride (NaH).

  • Route 2: Another approach involves the reaction of 4-tert-butylphenylhydrazine with carbon disulfide in the presence of potassium hydroxide (KOH) to form an intermediate, which then undergoes cyclization and subsequent functional group modifications.

Industrial Production Methods:

  • Large-scale production typically employs a streamlined version of Route 1 due to its higher yield and simpler reaction steps. Continuous flow reactors and automated synthesis machines are used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).

  • Reduction: Reduction reactions can convert the nitro group into an amine using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, sodium periodate

  • Reducing agents: Hydrogen gas with palladium on carbon

  • Bases: Sodium hydroxide, potassium hydroxide

Major Products:

  • Oxidation products: Sulfone derivatives

  • Reduction products: Amines

  • Substitution products: Aryl halides, alkylated phenyl derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex molecules.

  • Serves as a ligand in coordination chemistry due to its sulfanyl group.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its bioactivity.

Medicine:

  • Explored in drug development for its ability to interact with specific enzymes and receptors.

  • Potential candidate for anti-cancer and anti-inflammatory drugs.

Industry:

  • Utilized in the manufacture of advanced materials, such as polymers and resins.

Mechanism of Action

Molecular Targets and Pathways:

  • The sulfanyl group and triazole ring enable the compound to interact with and inhibit the activity of specific enzymes.

  • In biological systems, it may inhibit microbial growth by interfering with cellular respiration and replication processes.

Comparison with Similar Compounds

  • 2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Lacks the tert-butyl group, resulting in different steric and electronic properties.

  • 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Features a chlorine substituent, altering its reactivity and biological activity.

Uniqueness:

  • The presence of the tert-butyl group in 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid provides unique steric hindrance and electronic effects, making it a distinct candidate for specific reactions and applications.

This compound holds promise in both scientific research and industrial applications due to its unique structure and versatile reactivity. What's next on your curiosity list?

Properties

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-14(2,3)10-6-4-9(5-7-10)12-16-17-13(18(12)15)21-8-11(19)20/h4-7H,8,15H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBDJMMHSBOWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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